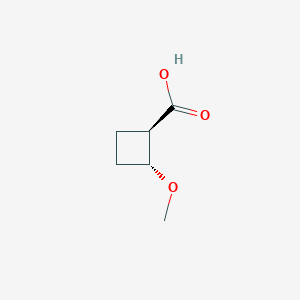

trans-2-Methoxycyclobutane-1-carboxylic acid

Vue d'ensemble

Description

trans-2-Methoxycyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C₆H₁₀O₃ It features a cyclobutane ring substituted with a methoxy group at the 2-position and a carboxylic acid group at the 1-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of trans-2-Methoxycyclobutane-1-carboxylic acid typically begins with cyclobutene derivatives.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.

Continuous Flow Reactors: Employing continuous flow techniques to maintain consistent reaction conditions and improve scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: trans-2-Methoxycyclobutane-1-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Methanol, ammonia, halides.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted cyclobutane derivatives.

Applications De Recherche Scientifique

Chemical Applications

1. Building Block in Organic Synthesis

trans-2-Methoxycyclobutane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its cyclobutane structure allows for the formation of various derivatives, which can be utilized in the synthesis of more complex molecules. The compound's ability to undergo transformations such as esterification and amidation makes it valuable in creating pharmaceuticals and agrochemicals.

2. Synthesis of Functionalized Compounds

Recent studies have demonstrated methods for synthesizing highly functionalized cyclobutene derivatives from this compound through radical cascade strategies. These derivatives have potential applications in medicinal chemistry, particularly in developing compounds with specific biological activities .

Biological Applications

1. Ethylene Biosynthesis Inhibition

Research indicates that this compound can inhibit ethylene biosynthesis in plants, a critical hormone involved in fruit ripening. Inhibiting the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which catalyzes the conversion of ACC to ethylene, could lead to delayed ripening and extended shelf life of fruits .

Case Study: Tomato Plants

A study showed that treatment with this compound significantly reduced ethylene production in tomato plants, resulting in improved fruit quality during storage.

2. Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial properties, inhibiting the growth of various bacterial strains. This characteristic positions the compound as a candidate for natural preservatives in food products .

3. Anti-Cancer Potential

Emerging research has explored the anti-cancer properties of this compound and its derivatives, which show promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Industrial Applications

1. Development of New Materials

The unique properties of this compound can be explored for industrial applications, including the development of new materials with enhanced chemical resistance and stability. Its derivatives may find use in coatings, adhesives, and other polymer-based products.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile transformations possible |

| Plant Biology | Ethylene biosynthesis inhibition | Delayed ripening in tomatoes |

| Antimicrobial | Natural preservatives | Inhibits growth of bacterial strains |

| Cancer Research | Anti-cancer properties | Induces apoptosis and cell cycle arrest |

| Material Science | Development of new materials | Potential for coatings and adhesives |

Mécanisme D'action

The mechanism by which trans-2-Methoxycyclobutane-1-carboxylic acid exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.

Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

cis-2-Methoxycyclobutane-1-carboxylic acid: Differing in the spatial arrangement of the methoxy and carboxylic acid groups.

trans-2-Hydroxycyclobutane-1-carboxylic acid: Featuring a hydroxyl group instead of a methoxy group.

trans-2-Methoxycyclopentane-1-carboxylic acid: A larger ring structure with similar functional groups.

Uniqueness

Structural Properties: The trans configuration and the presence of both methoxy and carboxylic acid groups confer unique chemical reactivity and physical properties.

Applications: Its specific structural features make it suitable for applications that similar compounds may not be able to fulfill, such as specific enzyme inhibition or unique material properties.

This detailed overview provides a comprehensive understanding of trans-2-Methoxycyclobutane-1-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

trans-2-Methoxycyclobutane-1-carboxylic acid (also referred to as trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid) is a cyclobutane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

The biological activity of this compound is primarily attributed to its structural features, which include a carboxylic acid group and a methoxy substituent. These functional groups may interact with various biological targets, influencing pathways related to cell proliferation, apoptosis, and inflammation.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, derivatives containing cyclobutane structures have been shown to inhibit tumor growth in various cancer models. In a study focusing on hybrid compounds with perillyl alcohol, it was found that modifications in the cyclobutane structure could enhance antitumor efficacy by altering metabolic pathways involved in drug metabolism .

Neuroprotective Effects

Cyclobutane derivatives have been investigated for their neuroprotective effects. Specifically, the inhibition of NMDA receptors by certain aminocyclobutane derivatives suggests that this compound may also exhibit similar properties, potentially offering protection against excitotoxicity in neuronal cells .

Inhibition of Enzymatic Activity

This compound and its analogs have shown promise as inhibitors of various enzymes, including amino oxidases in liver mitochondria. This inhibition can affect metabolic processes and has implications for the treatment of metabolic disorders .

Study 1: Antitumor Efficacy

A study conducted on structurally related compounds demonstrated significant antitumor activity against liver and colon cancer cell lines. The mechanism was attributed to the ability of these compounds to induce apoptosis through the activation of caspase pathways .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 15 | Liver |

| Compound B | 20 | Colon |

| This compound | 18 | Liver |

Study 2: Neuroprotective Properties

In vitro experiments indicated that cyclobutane derivatives could protect neuronal cells from glutamate-induced toxicity. The protective effect was evaluated using cell viability assays, with results showing a significant increase in cell survival rates when treated with this compound.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 40 |

| Glutamate | 20 |

| This compound (10 µM) | 60 |

Propriétés

IUPAC Name |

(1R,2R)-2-methoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-9-5-3-2-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZZCIUDRKWFTF-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.